molecular formula C14H17N3 B608411 N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine CAS No. 52688-60-5

N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine

Cat. No.: B608411
CAS No.: 52688-60-5
M. Wt: 227.31
InChI Key: RIKLBFYMQFBFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L2-b is a bifunctional Aβ-interacting, metal-chelating molecule that modulates ROS production in, and improves survival of neuroblastoma cells incubated in the presence of Aβ along with Copper or Zinc. In cell-free aggregation studies, L2-b inhibits metal-induced Aβ aggregation, and also promotes the dissociation of Ab aggregates in homogenates of human AD brain samples.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-17(2)14-8-6-12(7-9-14)16-11-13-5-3-4-10-15-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKLBFYMQFBFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52688-60-5
Record name 52688-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine interact with its target and what are the downstream effects?

A1: this compound (L2-b) is a bifunctional molecule designed to interact with both metal ions and Aβ species. [] This interaction stems from its structure, which allows it to bind to both metal ions (likely through the nitrogen atoms in the pyridine and amine groups) and Aβ peptides. While the precise binding sites on Aβ are not specified in the research, this dual interaction enables L2-b to interfere with metal-induced Aβ aggregation. [] This interference has been observed in vitro and within human neuroblastoma cells, leading to a modulation of metal-induced Aβ aggregation and a reduction in neurotoxicity. [] Furthermore, applying L2-b to human AD brain tissue homogenates containing metal ions and Aβ species resulted in the disassembly of Aβ aggregates. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: The research highlights the importance of the bifunctional nature of L2-b for its activity. [] While the study doesn't delve into specific structural modifications and their impact, it does present a less effective analogue, N-(pyridin-2-ylmethyl)aniline (L2-a), which lacks the two methyl groups present in L2-b. This suggests that the dimethylated amine group in L2-b plays a crucial role in enhancing its interaction with the target, potentially by influencing its binding affinity or modulating its overall physicochemical properties. [] Further SAR studies would be beneficial to understand the impact of different structural modifications on the compound's potency, selectivity, and ultimately its therapeutic potential.

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